molecular formula C8H8ClNO B11749319 1-(3-Chloro-6-methylpyridin-2-yl)ethanone

1-(3-Chloro-6-methylpyridin-2-yl)ethanone

Cat. No.: B11749319
M. Wt: 169.61 g/mol
InChI Key: GVNAFJPJGSWGDW-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-methylpyridin-2-yl)ethanone is a pyridine derivative with a ketone functional group. Its structure features a pyridine ring substituted with a chlorine atom at position 3, a methyl group at position 6, and an acetyl (ethanone) group at position 2.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(3-chloro-6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-4-7(9)8(10-5)6(2)11/h3-4H,1-2H3

InChI Key

GVNAFJPJGSWGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone typically involves the chlorination of 6-methylpyridin-2-yl ethanone. One common method includes the reaction of 6-methylpyridin-2-yl ethanone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-6-methylpyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2-Chloro-5-methylpyridin-3-yl)ethanone

This compound differs in substituent positions: chlorine at position 2 and methyl at position 5. The electron-withdrawing chlorine at position 2 may also stabilize negative charges in intermediates .

1-(5-Chloro-3-methylpyridin-2-yl)ethanone

Here, chlorine is at position 5 and methyl at position 3. The chlorine’s para position to the ethanone group creates a stronger electron-withdrawing effect, which could increase acidity at the α-carbon of the ketone compared to the target compound .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

The trifluoroethanone group introduces significant electron-withdrawing effects, making this compound more reactive in nucleophilic acyl substitutions than the target compound. The chlorine at position 6 (vs. methyl in the target) further deactivates the ring .

Functional Group Modifications

1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone

This compound has a methylsulfonylphenyl group, adding steric bulk and polarity. The sulfonyl group enhances water solubility and may improve binding affinity in biological targets compared to the simpler methyl group in the target compound .

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone

The 4-chlorophenyl substituent at position 6 increases molecular weight (MW: 245.7 g/mol) and lipophilicity compared to the target compound (MW: 183.6 g/mol). This modification could enhance membrane permeability in drug design .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties
1-(3-Chloro-6-methylpyridin-2-yl)ethanone C₈H₈ClNO 3-Cl, 6-Me, 2-COCH₃ 183.6 Moderate solubility in polar solvents
1-(2-Chloro-5-methylpyridin-3-yl)ethanone C₈H₈ClNO 2-Cl, 5-Me, 3-COCH₃ 183.6 Higher electrophilic reactivity
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃ClF₃NO 6-Cl, 3-COCF₃ 227.6 Enhanced acyl substitution reactivity
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone C₁₄H₁₁ClNO 6-(4-Cl-Ph), 2-Me, 3-COCH₃ 245.7 High lipophilicity

Biological Activity

1-(3-Chloro-6-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8ClNO, characterized by a pyridine ring substituted with a chloro group at the 3-position and a methyl group at the 6-position. This unique structure contributes to its significant biological activity, making it a compound of interest in medicinal chemistry and agrochemicals.

The biological activity of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The chloro and ethanone groups participate in chemical interactions that affect enzyme activities and metabolic processes. Research indicates that the compound may exhibit antimicrobial and anti-inflammatory properties, positioning it as a candidate for further pharmacological investigation.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-(3-Chloro-6-methylpyridin-2-yl)ethanone:

Activity Type Description
AntimicrobialDemonstrated effectiveness against various bacterial strains.
Anti-inflammatoryPotential to modulate inflammatory responses through enzyme inhibition.
Enzyme InteractionBinds to specific enzymes, altering their activity which may lead to therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Properties : A study indicated that 1-(3-Chloro-6-methylpyridin-2-yl)ethanone showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The inhibition of specific enzymes involved in inflammation pathways has been highlighted as a key mechanism.
  • Enzyme Modulation : Research on enzyme interactions revealed that 1-(3-Chloro-6-methylpyridin-2-yl)ethanone can act as an inhibitor for certain metabolic enzymes, which may have implications in drug metabolism and efficacy .

Comparative Analysis with Related Compounds

The structural uniqueness of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone allows for comparisons with similar compounds. The following table illustrates some related compounds and their differences:

Compound Name Structural Features Differences
1-(5-Chloro-6-methylpyridin-2-YL)ethanoneChloro at the 5-positionDifferent reactivity profile due to position
1-(6-Methylpyridin-2-YL)ethanoneLacks the chloro groupMay exhibit different reactivity and biological activity
1-(4-Chloro-6-methylpyridin-2-YL)ethanoneChloro at the 4-positionVariations in biological activity

Applications in Research and Industry

The potential applications of 1-(3-Chloro-6-methylpyridin-2-yl)ethanone span various fields:

  • Medicinal Chemistry : Its structure suggests potential pharmacological activity, making it a candidate for drug discovery.
  • Agrochemicals : The compound's antimicrobial properties could be harnessed in agricultural applications to protect crops from pathogens.
  • Biochemical Studies : It can serve as a probe to study biological pathways and mechanisms, aiding in the understanding of complex biochemical interactions.

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